1-Propoxybut-2-ene

Description

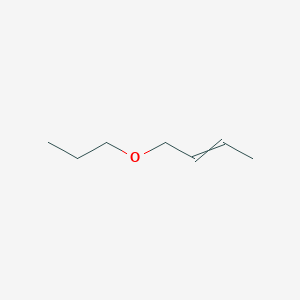

1-Propoxybut-2-ene (C₇H₁₂O) is an ether derivative of but-2-ene, characterized by a propoxy group (-OCH₂CH₂CH₃) attached to the first carbon of the but-2-ene backbone. The compound features a four-carbon alkene chain with a double bond between carbons 2 and 3, making it a structural hybrid of an alkene and an ether. This configuration imparts unique physicochemical properties, including moderate polarity due to the ether oxygen and reactivity associated with the conjugated alkene system.

The compound’s applications may include use as a solvent intermediate or precursor in organic synthesis, though its industrial use is less prevalent compared to simpler ethers or halogenated analogs.

Properties

CAS No. |

18409-01-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1-propoxybut-2-ene |

InChI |

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h3,5H,4,6-7H2,1-2H3 |

InChI Key |

IHZUHZICKKWHPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propoxybut-2-ene can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butene with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the propanol acts as a nucleophile, displacing the bromine atom from the butene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be carried out under elevated temperatures and pressures to enhance yield.

Chemical Reactions Analysis

Types of Reactions: 1-Propoxybut-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield 1-propoxybutane.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents such as hydrogen halides (e.g., HCl, HBr) add across the double bond to form haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Hydrogen halides (HX) in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: 1-Propoxybutane.

Substitution: Haloalkanes.

Scientific Research Applications

1-Propoxybut-2-ene has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used as a probe to investigate enzyme-catalyzed reactions involving alkenes and ethers.

Medicine: Research into the pharmacological properties of this compound derivatives may lead to the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 1-Propoxybut-2-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by an oxidizing agent, leading to the formation of an epoxide intermediate, which subsequently rearranges to form the final product. The molecular targets and pathways involved in these reactions include the carbon-carbon double bond and the ether linkage, which are susceptible to nucleophilic and electrophilic attacks.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

*Boiling points and solubility are estimated for compounds lacking experimental data, based on homologous series trends.

Key Observations :

- Molecular Weight : this compound has a higher molecular weight than its halogenated analogs due to the longer propoxy chain.

- Boiling Points : Ethers generally exhibit higher boiling points than halogenated alkenes of similar size due to dipole-dipole interactions. For example, (E)-1-chlorobut-2-ene boils at 85–87°C , while this compound’s boiling point is estimated to be ~130°C.

- Solubility : The ether oxygen in this compound enhances polarity slightly compared to halogenated analogs, but solubility remains low in water due to the hydrophobic alkyl chain.

Reactivity and Functional Group Influences

Table 2: Reactivity Profiles

| Compound | Reactivity with Electrophiles | Susceptibility to Hydrolysis | Stability in Aqueous Media |

|---|---|---|---|

| This compound | High (alkene addition) | Low | High |

| (E)-1-Chlorobut-2-ene | Moderate (Cl electron-withdrawing effect) | High (SN1/SN2 pathways) | Low (prone to hydrolysis) |

| 1-Bromobut-2-ene | Moderate (Br electron-withdrawing effect) | High (SN2 preferred) | Low |

Key Findings :

Electrophilic Addition : The alkene in this compound is activated for electrophilic addition (e.g., hydration, halogenation) due to electron donation from the ether oxygen. In contrast, halogenated analogs like (E)-1-chlorobut-2-ene exhibit reduced alkene reactivity due to the electron-withdrawing effect of chlorine .

Hydrolysis Stability : Ethers are hydrolytically stable under neutral conditions, whereas halogenated alkenes undergo hydrolysis readily in basic or acidic media. For example, (E)-1-chlorobut-2-ene may undergo SN1/SN2 reactions to form alcohols or elimination products .

Synthetic Utility : Halogenated analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while this compound is more suited as a solvent or protecting group in alkene-functionalized systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.